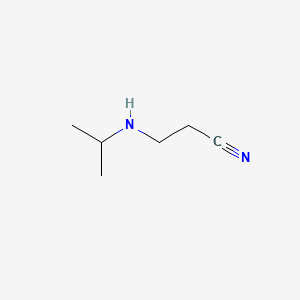
1-(3-Trifluoromethylphenyl)imidazole
Descripción general
Descripción
1-(3-Trifluoromethylphenyl)imidazole is a compound with the molecular formula C10H7F3N2 and a molecular weight of 212.1712 . It is a potent inhibitor of neuronal and inducible nitric oxide synthases .
Synthesis Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The synthesis of imidazoles involves the formation of bonds during the formation of the imidazole .
Molecular Structure Analysis
The molecular structure of 1-(3-Trifluoromethylphenyl)imidazole consists of a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The molecular weight of the compound is 212.1712 .
Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Physical And Chemical Properties Analysis
1-(3-Trifluoromethylphenyl)imidazole has a molecular weight of 212.1712 . Its density is 1.3±0.1 g/cm3 and it has a boiling point of 282.7±40.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Medicine
Imidazole derivatives, including “1-(3-Trifluoromethylphenyl)imidazole”, play a significant role in the medical field. They are used in the synthesis of biologically active molecules, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Synthetic Chemistry
In synthetic chemistry, imidazole derivatives are highly versatile. They are used in diverse multicomponent reactions conducted under different conditions, optimizing synthetic efficiency .
Agriculture
Imidazole derivatives also have applications in agriculture. They act as selective plant growth regulators, fungicides, and herbicides .
Green Chemistry
In the field of green chemistry, imidazole derivatives are used as ionic liquids and N-heterocyclic carbenes (NHCs). This is due to the demand for environmentally friendly methods in chemical organic synthesis .
Catalysis
Imidazole derivatives are used in catalysis. The catalyst’s ability to be reused several times, a high product yield, and environmentally conscious conditions are some of the advantages .
Functional Materials
Imidazole derivatives are utilized in the development of functional materials. This includes dyes for solar cells and other optical applications .
Industrial Chemistry
In industrial chemistry, imidazole derivatives have garnered significant attention due to their versatile range of biological and pharmacological activities .
Safety and Hazards
Direcciones Futuras
The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
Mecanismo De Acción
Target of Action
1-(3-Trifluoromethylphenyl)imidazole, also known as 1-[3-(trifluoromethyl)phenyl]imidazole, is a small molecule that interacts with several targets. One of the primary targets is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
For instance, its interaction with Mitogen-activated protein kinase 14 could potentially influence the kinase’s activity, thereby affecting the cellular processes it regulates .
Biochemical Pathways
Given its interaction with mitogen-activated protein kinase 14, it is likely to influence pathways regulated by this kinase . These could include pathways involved in cell proliferation, differentiation, and stress response .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall pharmacological effect .
Result of Action
The molecular and cellular effects of 1-(3-Trifluoromethylphenyl)imidazole’s action are likely to be diverse, given its interaction with multiple targets. For instance, its interaction with Mitogen-activated protein kinase 14 could potentially influence cellular processes such as proliferation, differentiation, and stress response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Trifluoromethylphenyl)imidazole. For instance, factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets .
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUPVJLOACZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180018 | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Trifluoromethylphenyl)imidazole | |
CAS RN |
25371-97-5 | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















